molecular formula C8H8ClN3 B8421303 1-(Azidomethyl)-2-chloro-3-methylbenzene

1-(Azidomethyl)-2-chloro-3-methylbenzene

Cat. No.: B8421303
M. Wt: 181.62 g/mol
InChI Key: RFKLIDRJIPGBCE-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-chloro-3-methylbenzene is a substituted benzene derivative featuring three distinct functional groups: an azidomethyl (-CH₂N₃) group at position 1, a chlorine atom at position 2, and a methyl group at position 3. This compound is synthesized via nucleophilic substitution, where a benzyl chloride precursor reacts with sodium azide (NaN₃) under controlled conditions, analogous to methods described for 1-(azidomethyl)-2-methoxybenzene . Its molecular formula is C₈H₇ClN₃, with a calculated molecular weight of 180.45 g/mol.

The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for constructing heterocyclic frameworks like 1,2,3-triazoles . Applications span medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., corrosion inhibitors ).

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

1-(azidomethyl)-2-chloro-3-methylbenzene

InChI

InChI=1S/C8H8ClN3/c1-6-3-2-4-7(8(6)9)5-11-12-10/h2-4H,5H2,1H3

InChI Key

RFKLIDRJIPGBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN=[N+]=[N-])Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
1-(Azidomethyl)-2-chloro-3-methylbenzene serves as a valuable intermediate in organic synthesis. Its azide group allows for subsequent reactions, such as nucleophilic substitutions and cycloadditions, to generate more complex organic structures. For instance, azides are commonly used in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been extensively documented in various studies .

Case Study: Synthesis of Triazole Derivatives
A specific study demonstrated the use of this compound in synthesizing triazole derivatives. The reaction involved treating the azide with alkynes under copper catalysis, yielding high yields of the desired triazoles. This method showcases the utility of azides in generating compounds with potential biological activity .

Medicinal Chemistry

Potential Antimicrobial Agent
Research has indicated that derivatives of this compound exhibit promising antibacterial properties. For example, compounds synthesized from this precursor were tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values obtained suggest that these compounds could serve as potential leads for new antimicrobial agents .

Case Study: Antimalarial Activity
Another significant application is in the development of antimalarial drugs. A series of compounds derived from this compound were evaluated for their activity against Plasmodium falciparum. The results indicated several derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as antimalarial agents .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized to modify polymer properties through click chemistry. The incorporation of azide functionalities into polymers allows for post-polymerization modifications, enhancing material properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/References
Organic SynthesisIntermediate for complex organic moleculesHigh yields in triazole synthesis
Medicinal ChemistryPotential antimicrobial and antimalarial agentPromising activity against MRSA
Materials ScienceModification of polymers via click chemistryEnhanced properties through azide incorporation

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of aryl azides are influenced by substituent positions and electronic properties. Below is a comparison with key analogues:

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity Notes
1-(Azidomethyl)-2-chloro-3-methylbenzene -CH₂N₃ (1), -Cl (2), -CH₃ (3) C₈H₇ClN₃ 180.45 Moderate reactivity due to electron-donating (-CH₃) and withdrawing (-Cl) balance. Steric hindrance from ortho substituents may slow CuAAC kinetics.
1-(Azidomethyl)-4-chlorobenzene -CH₂N₃ (1), -Cl (4) C₇H₆ClN₃ 167.54 Higher azide reactivity than target compound due to para-substitution, reducing steric hindrance. Electron-withdrawing -Cl enhances azide stability.
1-Azido-3-chloro-2-fluorobenzene -N₃ (1), -Cl (3), -F (2) C₆H₃ClFN₃ 171.56 Strong electron-withdrawing effects (-F, -Cl) increase azide reactivity but reduce thermal stability.
1-(Azidomethyl)-2-nitrobenzene -CH₂N₃ (1), -NO₂ (2) C₇H₆N₄O₂ 178.15 Nitro group (-NO₂) significantly increases reactivity in CuAAC due to strong electron withdrawal.

Q & A

Q. What are the established synthetic routes for 1-(Azidomethyl)-2-chloro-3-methylbenzene, and how can competing side reactions be minimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution (SN2) of a chloro- or bromo-methyl precursor with sodium azide (NaN₃). For example, 1-(chloromethyl)-2-chloro-3-methylbenzene can react with NaN₃ in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 5–12 hours . Key considerations:

  • Solvent Selection: DMF enhances reaction efficiency but may require rigorous drying to avoid hydrolysis of the azide group.
  • Side Reactions: Competing elimination (E2) can occur under high temperatures or with steric hindrance. Lowering reaction temperature (e.g., 50°C) and using excess NaN₃ (1.2–1.5 eq) suppresses this .
  • Purification: Column chromatography (e.g., EtOAc/heptane gradients) isolates the product, confirmed via ¹H/¹³C NMR (e.g., δ ~4.35 ppm for –CH₂N₃) .

Q. How can researchers confirm the molecular geometry and substituent orientation of this compound?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, in 1-Chloro-2-methyl-3-nitrobenzene, the nitro group is twisted 38.81° relative to the benzene ring plane due to steric and electronic effects . For the target compound:

  • Crystallization: Use slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate).
  • Data Analysis: Measure dihedral angles between the azidomethyl group and adjacent substituents. Compare with computational models (e.g., DFT) to validate steric interactions .
  • Complementary Techniques: IR spectroscopy (azide stretch ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) verify functional groups .

Q. What safety protocols are critical when handling aryl azides like this compound?

Methodological Answer: Aryl azides are thermally sensitive and potentially explosive. Key protocols:

  • Storage: Keep at –20°C in amber vials under inert gas (N₂/Ar). Avoid metal contact (e.g., metal spatulas) to prevent explosive metal azide formation .
  • Handling: Use blast shields and small-scale reactions (<1 g). Monitor for exothermic decomposition (e.g., sudden gas evolution).
  • Disposal: Quench with aqueous NaNO₂ (to convert azides to N₂O) before neutralization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in click chemistry applications?

Methodological Answer: The azidomethyl group’s reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is modulated by adjacent substituents:

  • Steric Effects: The 2-chloro and 3-methyl groups hinder alkyne approach, reducing reaction rates. Kinetic studies show a 20–30% decrease in cycloaddition efficiency compared to unsubstituted aryl azides .
  • Electronic Effects: Electron-withdrawing chloro groups stabilize the transition state, while methyl groups slightly destabilize it. Computational modeling (e.g., Gaussian) can predict regioselectivity in triazole formation .
  • Optimization: Use excess Cu(I) catalyst (2–3 eq) and elevated temperatures (60–70°C) to overcome steric barriers .

Q. How can researchers resolve contradictions in reported yields for azidomethyl-substituted benzene derivatives?

Methodological Answer: Yield discrepancies often arise from reaction conditions or purification methods. For example:

  • Solvent Purity: Traces of water in DMF reduce NaN₃ reactivity, lowering yields. Pre-drying solvents over molecular sieves improves consistency .
  • Chromatography Losses: Azides may degrade on silica gel. Use neutral alumina or rapid elution (e.g., 10% EtOAc/heptane) to minimize decomposition .
  • Alternative Routes: Microwave-assisted synthesis (100°C, 30 min) achieves higher yields (85–90%) compared to conventional heating (70%) .

Q. What analytical strategies differentiate between degradation products and synthetic intermediates of this compound?

Methodological Answer:

  • LC-MS/MS: Monitor for m/z 168.5 (loss of N₂ from azide) and m/z 153.0 (parent ion). Degradation products (e.g., amines from Staudinger reactions) appear at distinct retention times .
  • TGA-DSC: Thermogravimetric analysis identifies decomposition onset temperatures (typically >120°C for aryl azides). Exothermic peaks in DSC correlate with explosive decomposition .
  • Stability Studies: Accelerated aging under UV light or heat (40–60°C) quantifies degradation kinetics. Data fit to Arrhenius models predicts shelf-life .

Q. How does the substituent pattern affect the compound’s suitability as a photoaffinity labeling probe?

Methodological Answer:

  • Photoreactivity: The azidomethyl group generates nitrenes upon UV irradiation (254 nm), which crosslink with biomolecules. Adjacent chloro groups enhance nitrene stability, increasing labeling efficiency .
  • Competing Pathways: Methyl groups at the 3-position may sterically shield the nitrene, reducing crosslinking. Radiolabeling studies (³H/¹⁴C) quantify labeling efficiency vs. steric hindrance .
  • Application Example: In protein binding assays, optimize UV exposure time (5–10 s) to balance labeling and protein denaturation .

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